molecular formula C21H19N3O4 B11274480 N,N'-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11274480
M. Wt: 377.4 g/mol
InChI Key: LUARIMMADZPWAY-UHFFFAOYSA-N
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Description

N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites . The presence of methoxyphenyl groups enhances its chemical properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-N,6-N-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H19N3O4/c1-27-16-10-6-14(7-11-16)22-20(25)18-4-3-5-19(24-18)21(26)23-15-8-12-17(28-2)13-9-15/h3-13H,1-2H3,(H,22,25)(H,23,26)

InChI Key

LUARIMMADZPWAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the amide groups. This coordination leads to the formation of stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:

The uniqueness of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its methoxy groups, which provide specific electronic and steric effects that influence its chemical behavior and applications.

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